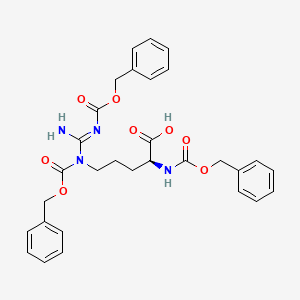
Z-Arg(Z)2-OH
Übersicht
Beschreibung
Z-Arg(Z)2-OH, also known as Nα,Nδ,Nω-tri-Z-L-arginine, is an arginine derivative . It has been used as an important reagent in a variety of biochemical, biological, and medicinal applications. It is recognized to be beneficial as ergogenic dietary substances .
Synthesis Analysis
Z-Arg(Z)2-OH is synthesized by solid-phase synthesis . It is used as an alkylation agent in peptide synthesis . It is an important intermediate in the synthesis of peptide and peptidomimetic compounds, as well as in the synthesis of other compounds such as amines, amides, and alcohols.Molecular Structure Analysis
The linear formula of Z-Arg(Z)2-OH is C6H5CH2OCONHC(=NH)N(COOCH2C6H5)CH2CH2CH2CH(NHCOOCH2C6H5)COOH . It has a molecular weight of 576.60 .Chemical Reactions Analysis
Z-Arg(Z)2-OH prevents the formation of δ-lactam, the most severe side-reaction during the incorporation of Arg . It is also reported that the dispersion interaction plays a critical role in the stabilization of model dipeptide Z-Arg-OH, even greater than the conventional hydrogen bond .Physical And Chemical Properties Analysis
Z-Arg(Z)2-OH has a CAS Number of 14611-34-8 and an EC Number of 238-647-8 . It is recommended to store it at a temperature below -20°C .Wissenschaftliche Forschungsanwendungen
Morphological and Compositional Studies
- Morphological Characterization : Research by Chaparro et al. (2000) on ZnSe thin films using microscopy techniques has implications for materials similar to Z-Arg(Z)2-OH in terms of morphological study.
Surface Studies
- Surface Magnetism : A study by Li et al. (2011) on the ferromagnetism of hydrogenated ZnO films provides insights into surface properties, which are relevant for materials like Z-Arg(Z)2-OH.
Catalytic Applications
- Use as Catalysts : ZrO2 applications as catalysts reviewed by Yamaguchi (1994) can parallel studies on Z-Arg(Z)2-OH's potential use in catalysis.
Peptide Synthesis and Protein Interaction
- Peptide Synthesis : The synthesis of tripeptides using a recombinant cysteine protease discussed by Ruth et al. (2006) can relate to Z-Arg(Z)2-OH's role in peptide bonding and protein interaction.
Photocatalysis
- Photocatalytic Applications : The research on ZnO-based photocatalysis by Kumar & Rao (2015) may have parallels with Z-Arg(Z)2-OH in environmental applications.
Photovoltaics
- Solar Cell Efficiency : Work by Eisele et al. (2003) on the structural and compositional properties of Zn(Se,OH)/Zn(OH)2 films in solar cells could inform similar applications for Z-Arg(Z)2-OH.
Antibacterial Properties
- Antibacterial Activity : The study on antibacterial activity of ZnO by Prasanna & Vijayaraghavan (2015) might provide insights into similar applications for Z-Arg(Z)2-OH.
Safety And Hazards
Eigenschaften
IUPAC Name |
(2S)-2-(phenylmethoxycarbonylamino)-5-[phenylmethoxycarbonyl-[(E)-N'-phenylmethoxycarbonylcarbamimidoyl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O8/c31-27(33-29(38)41-20-23-13-6-2-7-14-23)34(30(39)42-21-24-15-8-3-9-16-24)18-10-17-25(26(35)36)32-28(37)40-19-22-11-4-1-5-12-22/h1-9,11-16,25H,10,17-21H2,(H,32,37)(H,35,36)(H2,31,33,38)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGAXJCIEJGVFV-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN(C(=NC(=O)OCC2=CC=CC=C2)N)C(=O)OCC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN(/C(=N/C(=O)OCC2=CC=CC=C2)/N)C(=O)OCC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(phenylmethoxycarbonylamino)-5-[phenylmethoxycarbonyl-(N'-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid | |
CAS RN |
14611-34-8 | |
| Record name | 12-(Phenylmethyl) (10S)-10-carboxy-5-imino-3-oxo-1-phenyl-6-[(phenylmethoxy)carbonyl]-2-oxa-4,6,11-triazadodecan-12-oate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14611-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



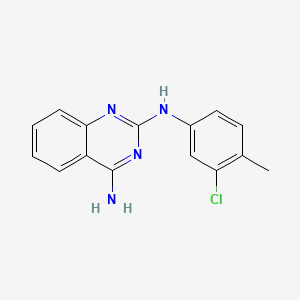

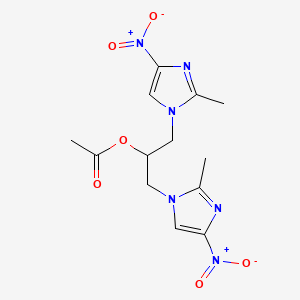
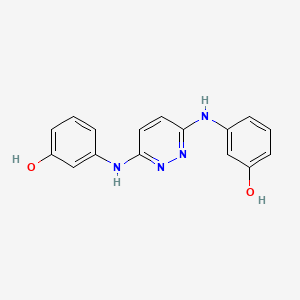
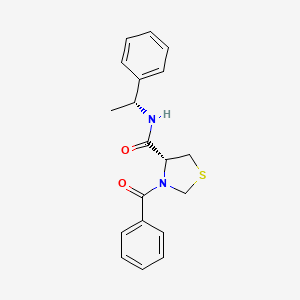
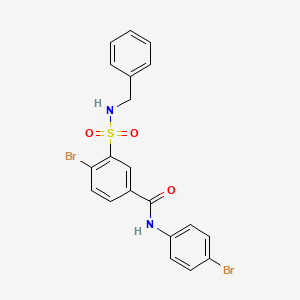
![1-(5-Amino-6-chloro-2,3-dihydro-1,4-benzodioxin-8-yl)-3-[1-[3-(3,4-dimethoxyphenyl)propyl]piperidin-4-yl]propan-1-one](/img/structure/B1680044.png)
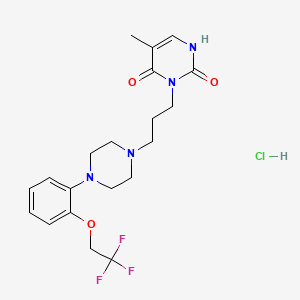
![N-(5-(5-(2,4-Dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl)-2,4-dimethoxyphenyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B1680046.png)
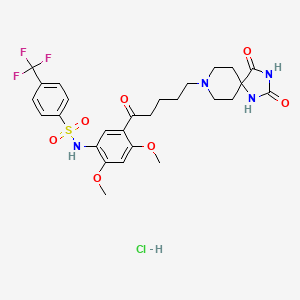
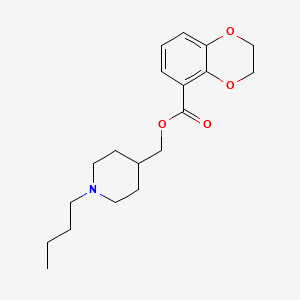
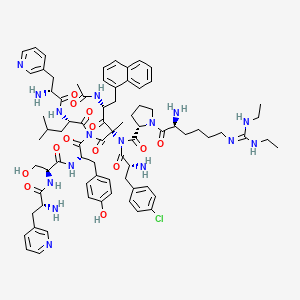
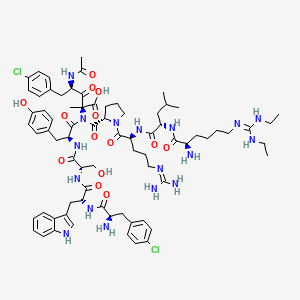
![(10R,11R,15R,19S)-10-Amino-6-hydroxy-1-azapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18)-tetraen-17-one;hydrochloride](/img/structure/B1680058.png)